5-Bromo-2-fluorobenzyl alcohol
Overview
Description
5-Bromo-2-fluorobenzyl alcohol: is an organic compound with the chemical formula C7H6BrFO . It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and fluorine atoms at the 5th and 2nd positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluorobenzyl alcohol can be synthesized from 5-bromo-2-fluorobenzaldehyde through a reduction reaction. The reduction can be carried out using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation techniques. This method ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 5-Bromo-2-fluorobenzaldehyde
Reduction: 5-Bromo-2-fluorobenzylamine
Substitution: 5-Bromo-2-fluorobenzyl chloride
Scientific Research Applications
5-Bromo-2-fluorobenzyl alcohol is widely used as an intermediate in the synthesis of pharmaceuticals and organic compounds. It is employed in the development of various drugs and bioactive molecules. Additionally, it is used in the synthesis of complex organic molecules in research laboratories .
Mechanism of Action
The mechanism of action of 5-bromo-2-fluorobenzyl alcohol is primarily based on its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions enable the compound to be transformed into different functional derivatives, which can interact with specific molecular targets and pathways in biological systems .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 4-Bromo-2-fluorobenzyl alcohol
- 2-Fluorobenzyl alcohol
Comparison: 5-Bromo-2-fluorobenzyl alcohol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms can influence the compound’s reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSBHJFKMGLWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378400 | |
Record name | 5-Bromo-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99725-13-0 | |
Record name | 5-Bromo-2-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99725-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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